1-[3,5-O-[1,1,3,3-Tetrakis(1-methylethyl)-1,3-disiloxanediyl]-β-D-ribofuranosyl]-1H-1,2,4-triazole-3
1-[3,5-O-[1,1,3,3-Tetrakis(1-methylethyl)-1,3-disiloxanediyl]-β-D-ribofuranosyl]-1H-1,2,4-triazole-3
Brand Name:
Vulcanchem
CAS No.:
140891-04-9
VCID:
VC0043100
InChI:
InChI=1S/C36H63N9O12/c1-10-19(8)29(43-25(49)14-39-33(54)27(38)17(4)5)35(56)45-30(20(9)47)36(57)41-22(12-24(37)48)32(53)44-28(18(6)7)34(55)42-23(13-26(50)51)31(52)40-21(15-46)11-16(2)3/h15-23,27-30,47H,10-14,38H2,1-9H3,(H2,37,48)(H,39,54)(H,40,52)(H,41,57)(H,42,55)(H,43,49)(H,44,53)(H,45,56)(H,50,51)/t19-,20+,21-,22-,23-,27-,28-,29-,30-/m0/s1
SMILES:
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C=O)NC(=O)CNC(=O)C(C(C)C)N
Molecular Formula:
C36H63N9O12
Molecular Weight:
813.951
1-[3,5-O-[1,1,3,3-Tetrakis(1-methylethyl)-1,3-disiloxanediyl]-β-D-ribofuranosyl]-1H-1,2,4-triazole-3
CAS No.: 140891-04-9
Reference Standards
VCID: VC0043100
Molecular Formula: C36H63N9O12
Molecular Weight: 813.951
CAS No. | 140891-04-9 |
---|---|
Product Name | 1-[3,5-O-[1,1,3,3-Tetrakis(1-methylethyl)-1,3-disiloxanediyl]-β-D-ribofuranosyl]-1H-1,2,4-triazole-3 |
Molecular Formula | C36H63N9O12 |
Molecular Weight | 813.951 |
IUPAC Name | (3S)-3-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S,3S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
Standard InChI | InChI=1S/C36H63N9O12/c1-10-19(8)29(43-25(49)14-39-33(54)27(38)17(4)5)35(56)45-30(20(9)47)36(57)41-22(12-24(37)48)32(53)44-28(18(6)7)34(55)42-23(13-26(50)51)31(52)40-21(15-46)11-16(2)3/h15-23,27-30,47H,10-14,38H2,1-9H3,(H2,37,48)(H,39,54)(H,40,52)(H,41,57)(H,42,55)(H,43,49)(H,44,53)(H,45,56)(H,50,51)/t19-,20+,21-,22-,23-,27-,28-,29-,30-/m0/s1 |
Standard InChIKey | KIYSEHOBZXGMAR-QQYLPZDUSA-N |
SMILES | CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C=O)NC(=O)CNC(=O)C(C(C)C)N |
Synonyms | 6H-Furo[3,2-f]-1,3,5,2,4-trioxadisilocin 1H-1,2,4-Triazole-3-carboxamide deriv.; |
Last Modified | Aug 20 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume